5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a triazole ring, and various substituents including a methoxyphenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . This reaction is characterized by high yields (78-92%) and simple operation, making it efficient for laboratory synthesis.
Industrial Production Methods
For industrial production, the synthesis may involve solvent-free condensation and reductive amination reactions. These methods are advantageous due to their operational simplicity, short reaction times, and high yields . The use of N-heterocyclic amines as key intermediates is common in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share structural similarities and have been investigated for their cytotoxic activities.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have shown antioxidant and anticancer activities.
Uniqueness
3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical properties and potential applications. Its trifluoromethyl and methoxyphenyl substituents may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C19H14F3N5OS |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-12-8-6-11(7-9-12)14-10-15(24-23-14)17-25-26-18(29)27(17)16-5-3-2-4-13(16)19(20,21)22/h2-10H,1H3,(H,23,24)(H,26,29) |
InChI Key |
FQRXZPVTIWRBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.